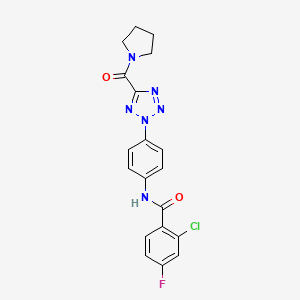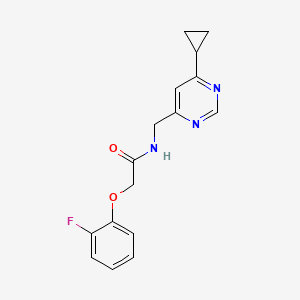
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential applications in cancer immunotherapy due to its ability to enhance anti-tumor immune responses. In
Applications De Recherche Scientifique
High-performance Liquid Chromatography (HPLC) Applications
The use of specific fluorogenic labeling reagents in HPLC for the determination of biologically important thiols demonstrates the importance of specific chemical compounds in analytical chemistry, particularly in pharmaceutical formulations. This application highlights the potential for compounds like "N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide" to be used in developing novel detection and quantification methods for biological and chemical analyses (Gatti et al., 1990).
Photoreaction Studies
Investigations into the photoreactions of specific compounds, such as flutamide, in different solvents without cage-forming compounds, reveal the complex behavior of chemical compounds under light exposure. This research could inform the development of light-sensitive drugs or chemicals, indicating a potential area of study for compounds with similar structures or properties to "this compound" (Watanabe et al., 2015).
Synthesis and Process Research
The synthesis of specific intermediates for anticancer drugs, such as 4,6-dichloro-2-methylpyrimidine for dasatinib, showcases the critical role of chemical synthesis in drug development. This process involves multiple steps, including cyclization and chlorination, to achieve the desired compound. Such research underlines the potential for "this compound" to be involved in the synthesis of novel therapeutic agents (Guo Lei-ming, 2012).
Structure-Activity Relationships (SAR)
Studies on the SAR of compounds for specific receptors or biological targets, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, are crucial for understanding how chemical modifications impact biological activity. This research can guide the optimization of compounds like "this compound" for enhanced efficacy and stability in therapeutic applications (Stec et al., 2011).
Mécanisme D'action
Target of Action
Related compounds have been found to inhibit trka kinase , a protein that plays a crucial role in the growth, differentiation, and survival of neurons .
Mode of Action
Similar compounds have been shown to bind to their target proteins, inhibiting their function . This interaction can lead to changes in the biochemical pathways within the cell, affecting the cell’s function and potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of trka kinase can impact various signaling pathways within the cell, including those involved in cell growth and survival . The downstream effects of these changes can vary depending on the specific cellular context.
Result of Action
The inhibition of trka kinase can potentially lead to changes in cell growth and survival, which could have therapeutic effects in certain contexts .
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-15(13)22-9-16(21)18-8-12-7-14(11-5-6-11)20-10-19-12/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFAMMDJMOXEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
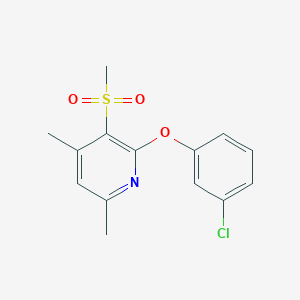
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
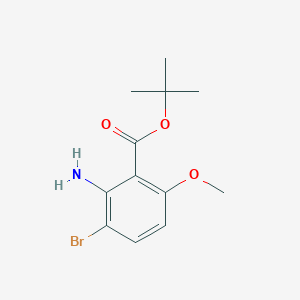
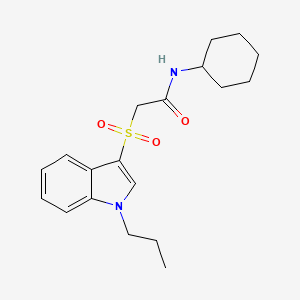
![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)
